
Bis(2-bromobenzoyl) peroxide
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Overview
Description
Bis(2-bromobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two bromobenzoyl groups linked by a peroxide bond. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromobenzoyl) peroxide typically involves the reaction of 2-bromobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
[ \text{2-bromobenzoyl chloride} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Radical Decomposition Pathways
The peroxide bond (−O−O−) undergoes homolysis under heat or UV light, generating 2-bromobenzoyloxyl radicals :
(C6H4BrCO)2O2Δ/hν2C6H4BrCOO∙
Key observations :
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Time-resolved ESR studies confirm the formation of transient 2-bromobenzoyloxyl radicals, which exhibit rapid decarboxylation to yield 2-bromophenyl radicals (C6H4Br∙) and CO2 .
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The ortho-bromine substituent facilitates carbon-bromine bond cleavage during radical stabilization, producing brominated byproducts .
Oxidation and Functional Group Transformations
Bis(2-bromobenzoyl) peroxide acts as an oxidizing agent in organic synthesis:
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Baeyer-Villiger Oxidation : Facilitates ketone-to-ester conversions via electrophilic activation. The bromine substituents enhance the electrophilicity of the carbonyl group, accelerating nucleophilic attack by peroxides .
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Polymerization Initiation : Serves as a radical initiator for vinyl polymers (e.g., PMMA). Bromine incorporation may modify polymer chain branching or thermal stability .
4.1. Substituent Effects on Reactivity
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Electronic Effects : Bromine’s electron-withdrawing nature increases the peroxide’s electrophilicity, favoring nucleophilic substitution at the carbonyl group .
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Steric Effects : The ortho-bromine hinders planar transition states in rearrangement reactions, altering product distributions compared to non-brominated analogs .
4.2. Catalytic Interactions
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Transition metals (e.g., Cu, Fe) modulate peroxide decomposition pathways. For example, Cu(II) complexes promote radical-polar crossover mechanisms, enabling carbocation intermediates for E1 eliminations or nucleophilic trapping .
Hazardous Reactions and Stability
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Thermal Sensitivity : Decomposes explosively above 50°C, releasing benzene (a carcinogen) and brominated compounds .
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Incompatibilities : Reacts violently with reducing agents (e.g., LiAlH₄), amines, and strong acids, necessitating controlled handling .
Comparative Reaction Data
Theoretical and Computational Insights
DFT studies reveal that bromine’s electronegativity lowers the activation energy for O−O bond homolysis by 15–20 kJ/mol compared to benzoyl peroxide. Additionally, intramolecular halogen bonding between bromine and peroxide oxygen stabilizes transition states in rearrangement reactions .
Scientific Research Applications
Bis(2-bromobenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator for radical polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of bis(2-bromobenzoyl) peroxide primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Dibenzoyl peroxide: Similar in structure but lacks the bromine atoms, leading to different reactivity.
Bis(4-chlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine, affecting its chemical properties.
Uniqueness: Bis(2-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications where other peroxides may not be effective.
Properties
Molecular Formula |
C14H8Br2O4 |
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Molecular Weight |
400.02 g/mol |
IUPAC Name |
(2-bromobenzoyl) 2-bromobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8Br2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
PQTJTWAPYYBPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
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